N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-9-11-22(12-10-18)34(32,33)30-15-13-19(14-16-30)26(31)27-21-6-4-5-20(17-21)25-28-23-7-2-3-8-24(23)29-25/h2-12,17,19H,13-16H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZDTQIFKABVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a derivative of imidazole. Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific compound and its targets. For instance, some imidazole derivatives have been found to inhibit bacterial nucleic acids and proteins synthesis by competing with purines.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including the use of aromatic aldehydes and o-phenylenediamine, which allows for the formation of C–N bonds under mild conditions. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with tosylpiperidine, resulting in a complex molecular structure that features both a benzimidazole moiety and a piperidine core .
Biological Activity Overview
The biological activity of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide has been evaluated across various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.
Antiviral Activity
Research indicates that compounds structurally related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide exhibit antiviral properties. For instance, derivatives with similar piperidine structures have shown effectiveness against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1). The mechanism often involves inhibition of viral replication through interaction with viral enzymes or receptors .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a moderate level of antibacterial activity, indicating potential for further development into therapeutic agents .
Case Studies and Research Findings
Several key studies provide insights into the biological activity of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide:
- Antiviral Screening : A study assessing several piperidine derivatives found that compounds with a benzimidazole component displayed notable antiviral activity against HIV-1. The structure-function relationship highlighted the importance of specific functional groups in enhancing efficacy .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. The results indicated that certain derivatives inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .
- Cytotoxicity Studies : Cytotoxicity assays revealed that while some derivatives exhibited promising antiviral effects, they also displayed varying levels of cytotoxicity in human cell lines. This dual effect necessitates careful consideration during the development of these compounds for clinical use .
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus Target | IC50 (μM) | Remarks |
|---|---|---|---|
| 3f | CVB-2 | 92 | Moderate protection |
| 3g | HSV-1 | 85 | Active against HSV |
| Reference | AZT | 0.5 | Standard antiviral |
Table 2: Antimicrobial Activity (MIC Values)
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 |
| Candida albicans | 100 |
| Aspergillus niger | >100 |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Physicochemical Properties of Selected Benzimidazole Derivatives
Key Observations:
- Substituent Effects : The target compound’s tosylpiperidine group distinguishes it from methoxy/hydroxy-substituted benzamides in (Compounds 11–15), which exhibit higher melting points (>300°C for hydroxyl derivatives) due to strong hydrogen bonding . The tosyl group likely enhances lipophilicity compared to polar substituents like methoxy or hydroxy groups.
- Synthetic Routes : Unlike copper-catalyzed three-component reactions used for N-sulfonylamidines in , the target compound’s synthesis may involve nucleophilic substitution or coupling reactions to integrate the piperidine-carboxamide moiety.
Physicochemical and Pharmacokinetic Properties
The absence of reported melting points for the target compound contrasts with ’s detailed thermal data, underscoring the need for experimental characterization. The tosyl group may improve metabolic stability compared to compounds with labile substituents (e.g., cyanoacetamide in ) . Piperidine’s basicity could also enhance solubility in acidic environments, a trait absent in rigid thiazolidinone derivatives () .
Q & A
Q. What are the common synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide and its derivatives?
The synthesis typically involves multi-step strategies:
- Benzimidazole core formation : Condensation of o-phenylenediamine with carbonyl derivatives under acidic conditions (e.g., using CBr4 as a catalyst for one-pot synthesis) .
- Piperidine-tosyl integration : Coupling the benzimidazole intermediate with a tosyl-protected piperidine-carboxamide via carbodiimide-mediated amidation (EDCI/HOBt in pyridine) .
- Key purification : Column chromatography (silica gel) and recrystallization to isolate high-purity products .
Q. How are structural modifications (e.g., substituent variations on the benzimidazole or tosyl groups) strategically implemented to enhance biological activity?
- Benzimidazole modifications : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position improve antimicrobial activity by enhancing electrophilicity .
- Tosyl group optimization : Bulky sulfonyl groups (e.g., phenylsulfonyl vs. methylsulfonyl) influence target binding kinetics, as seen in kinase inhibition studies .
- Piperidine substitution : Methyl or isopropyl groups at the piperidine nitrogen modulate solubility and bioavailability .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Advanced Research Questions
Q. How can copper-catalyzed coupling reactions be optimized for introducing sulfonyl groups in benzimidazole-piperidine hybrids?
- Reaction conditions : Use CuI (10 mol%) with sulfonyl azides and terminal alkynes in degassed dioxane at 110°C for 12–24 hours .
- Substrate scope : Electron-deficient aryl sulfonyl azides yield higher conversions (e.g., 4-nitrobenzenesulfonyl azide: 85% yield) compared to alkyl variants .
- Mechanistic insight : The reaction proceeds via a ketenimine intermediate, confirmed by in situ FTIR monitoring .
Q. What computational methods predict the optoelectronic properties of benzimidazole derivatives like this compound?
- DFT studies : Calculate HOMO-LUMO gaps (e.g., 3.2–4.1 eV for nitro-substituted derivatives) to assess charge-transfer efficiency .
- Nonlinear optical (NLO) properties : Hyperpolarizability (β) values >50 × 10⁻³⁰ esu suggest potential in photonic applications .
- Molecular docking : Simulate binding to EGFR tyrosine kinase (docking scores: −9.2 to −11.3 kcal/mol) to prioritize derivatives for in vitro testing .
Q. How do contradictions in biological activity data arise from structural variations, and how can they be resolved?
- Case example : A chloro substituent on the benzimidazole enhances antifungal activity (MIC: 2 µg/mL) but reduces solubility, leading to false negatives in aqueous assays .
- Resolution : Use logP-adjusted formulations (e.g., DMSO/PBS emulsions) or pro-drug strategies to balance solubility and activity .
Q. What in vitro assays are most effective for evaluating the kinase inhibition potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
